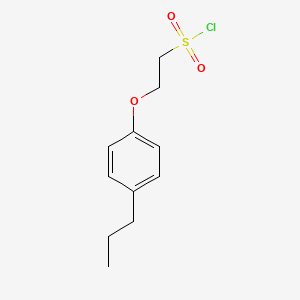

2-(4-Propylphenoxy)ethane-1-sulfonyl chloride

Description

2-(4-Propylphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a propylphenoxy substituent on the ethane backbone. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. The propylphenoxy group introduces steric and electronic effects that influence reactivity, solubility, and applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C11H15ClO3S |

|---|---|

Molecular Weight |

262.75 g/mol |

IUPAC Name |

2-(4-propylphenoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C11H15ClO3S/c1-2-3-10-4-6-11(7-5-10)15-8-9-16(12,13)14/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

UGIPQBSJBWYOGG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-propylphenol with ethylene oxide to form 2-(4-propylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with various reagents:

These reactions are critical for modifying molecular scaffolds in drug discovery and polymer chemistry.

Reaction Mechanism and Kinetic Insights

The chloride exchange reaction proceeds via an S<sub>N</sub>2 mechanism with a single transition state, as demonstrated by kinetic and computational studies . Key findings include:

-

Hammett correlation : A ρ-value of +2.02 indicates strong sensitivity to electron-withdrawing substituents, accelerating the reaction .

-

Steric effects : Ortho-alkyl groups enhance reactivity by inducing structural strain, though the para-propyl group in this compound primarily exerts inductive effects .

-

Rate constants : Comparative data for substituted arenesulfonyl chlorides:

| Substituent | Relative Reactivity |

|---|---|

| 4-NO₂ | 10× faster vs. parent |

| 4-Me | 0.67× parent rate |

| 2,4,6-Me₃ | 6.10× parent rate |

| 2,4,6-iPr₃ | 3.72× parent rate |

This compound’s para-propyl group likely reduces electron density at sulfur, moderately enhancing electrophilicity compared to unsubstituted analogs .

Influence of Reaction Conditions

Scientific Research Applications

2-(4-Propylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. This reactivity allows it to modify various substrates, including organic molecules and biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

The following table compares key structural and physicochemical properties of 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride with analogous compounds from diverse sources:

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The nitro group in 2-(3-nitrophenyl)ethane-1-sulfonyl chloride enhances electrophilicity at the sulfonyl chloride moiety, favoring nucleophilic substitution reactions . In contrast, the 4-propylphenoxy group (electron-donating) may reduce reactivity but improve lipid solubility for biological applications. Steric Hindrance: Bulky substituents like the cyclopentane ring in 3,3-difluorocyclopentane-1-sulfonyl chloride limit accessibility to the sulfonyl chloride group, slowing reactions compared to linear analogs .

Solubility and Stability :

- Fluorinated derivatives (e.g., 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride) exhibit enhanced thermal stability and solubility in polar solvents due to fluorine’s electronegativity and small atomic radius .

- Methoxyethoxy groups (e.g., 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride) increase hydrophilicity, making the compound suitable for aqueous-phase reactions .

Applications :

- Pharmaceutical Intermediates : Nitro- and fluorophenyl-substituted sulfonyl chlorides are used in protease inhibitor synthesis .

- Polymer Chemistry : Methoxyethoxy-substituted derivatives serve as crosslinking agents in sulfonated polymers .

Research Findings and Trends

- Synthetic Challenges : Steric hindrance in cyclic sulfonyl chlorides (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) complicates purification, requiring advanced chromatographic techniques .

- Emerging Derivatives : Fluorosulfonyl compounds (e.g., 4-(fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid) are gaining attention for "SuFEx" click chemistry due to their high reactivity and selectivity .

Biological Activity

2-(4-Propylphenoxy)ethane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound's structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₅ClO₂S. Its sulfonyl chloride functional group is known for its reactivity, particularly in forming sulfonamide linkages, which are crucial in many biological processes.

Antiviral Activity

Research indicates that sulfonamide compounds can exhibit antiviral properties. For instance, a study demonstrated that related sulfonamide derivatives showed significant inhibition rates against viral strains, suggesting that this compound could possess similar activity. In particular, compounds with a sulfonamide moiety have been shown to inhibit HIV transmission to uninfected cells, highlighting their potential as antiviral agents .

Vascular Effects

Sulfonamides, including derivatives like this compound, have been implicated in modulating vascular functions. They may influence the release of vasoactive substances from endothelial cells, affecting blood pressure and vascular resistance. The compound's ability to interact with endothelin pathways could lead to therapeutic applications in managing cardiovascular disorders .

Study on Antiviral Efficacy

A recent study focused on the synthesis of sulfonamide derivatives and their antiviral efficacy against various viruses. The results indicated that certain derivatives exhibited promising inhibition rates at concentrations as low as 0.5 mg/mL, suggesting that this compound could be further explored for its antiviral potential.

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| This compound | 0.5 | TBD |

| Control (Ningnanmycin) | 0.5 | 54.51 |

This table illustrates the comparative inhibition rates observed in the study, emphasizing the need for further investigation into the specific activity of this compound .

Vascular Studies

In another investigation into the vascular effects of sulfonamide compounds, it was noted that such compounds could provoke vasoconstriction and influence endothelial function. The modulation of endothelin release by these compounds suggests a mechanism through which they could exert cardiovascular effects .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(4-Propylphenoxy)ethane-1-sulfonyl chloride with high purity?

- Methodology : Synthesis typically involves sulfonation of the corresponding phenol derivative. A two-step approach may include:

Etherification : Reacting 4-propylphenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form 2-(4-propylphenoxy)ethane.

Sulfonation : Treating the ether intermediate with chlorosulfonic acid under controlled temperatures (0–5°C) to yield the sulfonyl chloride.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from dichloromethane/hexane) ensures high purity. Monitor reaction progress via TLC or HPLC .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Key Precautions :

- Storage : Keep in a cool, dry place (<4°C) under inert gas (N₂/Ar) to prevent hydrolysis. Avoid contact with moisture or heat sources .

- PPE : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors.

- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose of waste via approved halogenated solvent protocols .

Q. How can researchers characterize the purity and structural integrity of this sulfonyl chloride?

- Analytical Techniques :

- HPLC : Use a C18 column with a methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) mobile phase for purity assessment .

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.8 ppm for -SO₂Cl protons, δ ~125–140 ppm for aromatic carbons).

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-Cl]⁻ peaks.

Advanced Research Questions

Q. What mechanistic considerations are important when using this compound as an electrophilic reagent in nucleophilic substitutions?

- Reactivity Insights :

- The sulfonyl chloride group acts as a strong electrophile, reacting with amines, alcohols, or thiols. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates.

- Side Reactions : Hydrolysis to sulfonic acids can occur in humid environments. Add molecular sieves or conduct reactions under anhydrous conditions to suppress this .

Q. How does the presence of the 4-propylphenoxy group influence the compound's stability under various storage conditions?

- Stability Profile :

- The hydrophobic 4-propylphenoxy group enhances stability in organic solvents but may accelerate decomposition in polar aprotic solvents (e.g., DMSO) due to electron-withdrawing effects.

- Degradation Pathways : Thermal gravimetric analysis (TGA) shows decomposition onset at ~120°C. Long-term storage stability (>6 months) is achieved at -20°C under inert gas .

Q. What strategies can mitigate competing side reactions when employing this reagent in multi-step syntheses?

- Optimization Strategies :

- Stepwise Functionalization : Introduce the sulfonyl chloride group in the final step to avoid premature reactivity.

- By-Product Analysis : Use LC-MS to identify sulfonic acid by-products and adjust stoichiometry (e.g., excess amine nucleophile) to drive reactions to completion.

- Catalytic Additives : Triethylamine or DMAP can enhance reaction efficiency by scavenging HCl, minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.